molecular formula C6H2Dy2O13 B3042343 Dysprosium(III) oxalate xhydrate CAS No. 58176-69-5

Dysprosium(III) oxalate xhydrate

Cat. No.: B3042343
CAS No.: 58176-69-5
M. Wt: 607.07 g/mol
InChI Key: QSUALEGWIZCPCI-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dysprosium(III) oxalate xhydrate is a useful research compound. Its molecular formula is C6H2Dy2O13 and its molecular weight is 607.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dysprosium(3+);oxalate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Dy.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUALEGWIZCPCI-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Dy+3].[Dy+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Dy2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58176-69-5
Record name Dysprosium(III) oxalate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies for Dysprosium Iii Oxalate Xhydrate

Silica (B1680970) Gel Method for Single Crystal Growth

The silica gel method is a well-established technique for growing single crystals of sparingly soluble salts like dysprosium(III) oxalate (B1200264). In this method, a gel is prepared by mixing sodium metasilicate (B1246114) with an acid, such as oxalic acid. Once the gel sets, an aqueous solution of a soluble dysprosium salt, typically dysprosium(III) nitrate (B79036), is carefully layered on top. The dysprosium and oxalate ions then diffuse slowly towards each other through the gel matrix, leading to the formation of well-defined single crystals over a period of days or weeks. researchgate.net This diffusion-controlled reaction minimizes rapid precipitation, allowing for the growth of larger and more perfect crystals. researchgate.net

Optimization of Gel Growth Parameters (e.g., pH, concentrations)

The quality and size of the crystals grown in a silica gel are highly dependent on several experimental parameters. Optimizing these parameters is crucial for successful single crystal growth. Key factors include:

pH of the gel: The pH affects the rate of gelation and the availability of oxalate ions.

Concentration of reactants: The concentrations of the dysprosium salt and the oxalic acid in the gel influence the supersaturation level, which in turn dictates the nucleation density and growth rate.

Gel density and age: The density of the silica gel can control the diffusion rate of the ions. The age of the gel before the addition of the supernatant solution can also play a role.

By carefully controlling these parameters, researchers can influence the morphology and crystalline perfection of the resulting dysprosium(III) oxalate hydrate (B1144303) crystals. researchgate.net

Precipitation Methods

Homogeneous Precipitation Induced by Acid-Catalyzed Oxamic Acid Hydrolysis

Homogeneous precipitation offers a way to produce uniform and well-defined crystalline particles. One such method involves the acid-catalyzed hydrolysis of oxamic acid. wikipedia.orgacs.org In this process, a solution containing dysprosium(III) ions is mixed with oxamic acid. Upon heating, the oxamic acid slowly hydrolyzes to generate oxalate ions in situ throughout the solution. wikipedia.orgacs.org This slow and uniform generation of the precipitating agent avoids high local supersaturation, leading to the formation of larger and more regular crystals of dysprosium(III) oxalate compared to direct precipitation. wikipedia.orgacs.org

The process typically involves dissolving dysprosium(III) nitrate (B79036) in dilute nitric acid and adding an excess of oxamic acid. wikipedia.org The mixture is heated to dissolve the oxamic acid, and then the temperature is raised to facilitate the hydrolysis and subsequent precipitation of dysprosium(III) oxalate crystals. wikipedia.org

ParameterCondition
ReactantsDysprosium(III) nitrate, Oxamic acid, Nitric acid
Initial Temperature40°C (to dissolve oxamic acid)
Reaction Temperature85°C
Reaction Time7 hours

Controlled Reaction of Rare Earth Nitrates with Oxalic Acid

A straightforward and widely used method for synthesizing dysprosium(III) oxalate is the direct reaction of a dysprosium(III) nitrate solution with oxalic acid. mdpi.comgoogle.commdpi.com This method is a form of direct precipitation where an aqueous solution of oxalic acid is added to an acidic solution of dysprosium(III) nitrate. google.com The low solubility of rare earth oxalates ensures a high yield of the product. rsc.org

The pH of the solution plays a significant role in the precipitation process. mdpi.com While the precipitation is effective in acidic conditions, the efficiency can be influenced by the specific acid present (e.g., nitric acid, hydrochloric acid). mdpi.comrsc.org The nitrate environment is often considered conducive to this precipitation reaction. mdpi.com

Reactant 1Reactant 2Product
Dysprosium(III) nitrate (aq)Oxalic acid (aq)Dysprosium(III) oxalate hydrate (s)

Hydrothermal Synthesis Approaches

Solid-State Synthesis Investigations

Solid-state synthesis, which involves the reaction of solid precursors at high temperatures, is a common method for producing refractory materials like ceramics and oxides. However, this methodology is not typically reported for the preparation of hydrated compounds like Dysprosium(III) oxalate xhydrate. The synthesis of this compound fundamentally relies on precipitation from solution to incorporate water molecules into the crystal lattice. The high temperatures characteristic of solid-state reactions would lead to the decomposition of the oxalate anion and the dehydration of the product, ultimately forming dysprosium(III) oxide rather than the desired hydrated oxalate. wikipedia.org

Self-Assembly Processes for Oxalate-Bridged Systems

The formation of Dysprosium(III) oxalate structures is a prime example of molecular self-assembly, where constituent molecules spontaneously organize into ordered superstructures. The driving force for this process in lanthanide systems is the high coordination number requirement of the Ln³⁺ ions. rsc.org The oxalate anion (C₂O₄²⁻) is an excellent bridging ligand, capable of coordinating to metal ions in various modes, which facilitates the construction of extended networks.

A prominent example is the self-assembly of the 2D honeycomb-like layers found in many simple lanthanide oxalates. acs.org This layered structure arises from the bridging of dysprosium ions by oxalate ligands. In more complex systems prepared hydrothermally, this self-assembly can be directed to form specific architectures. The [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O compound is a well-characterized example where nine-coordinate Dy³⁺ ions are linked by oxalate groups to form a stable, two-dimensional polymeric layer. wikipedia.org The use of multiple ligands in a synthesis, such as oxalate in combination with other organic linkers, allows for the self-assembly of even more complex and functionally diverse coordination polymers. researchgate.net

Dysprosium(III) Coordination Environment

Coordination Number and Geometry

The Dysprosium(III) ion typically exhibits high coordination numbers in its oxalate compounds, with eight and nine being the most common. These high coordination numbers give rise to specific and often distorted geometries.

A well-documented example is the two-dimensional compound with the formula [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O. nih.govrsc.orgwikipedia.org In this structure, the Dy(III) ion is nine-coordinated . nih.govrsc.orgrsc.org The arrangement of the nine coordinating oxygen atoms—six from three bidentate oxalate groups and three from water molecules—defines a slightly distorted tricapped trigonal prism geometry. nih.govrsc.orgrsc.orgnih.gov This geometry is common for nine-coordinate lanthanide ions, including the hydrated dysprosium ion, Ln(H₂O)₉³⁺. wikipedia.org

In other coordination polymers, an octa-coordinated environment is observed. For instance, in a two-dimensional coordination polymer synthesized with a 4,6-dioxido-1,3-benzenedicarboxylate ligand, the Dy(III) center adopts an octa-coordinated [DyO₈] geometry. nih.gov This coordination environment is best described as a distorted square antiprism . nih.govmdpi.comresearchgate.net Several other dysprosium complexes also feature an approximately square-antiprismatic (SAP) coordination environment. mdpi.comrsc.org

Compound/ComplexCoordination NumberGeometry
[Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O9Distorted Tricapped Trigonal Prism
[Dy(Hm-dobdc)(H₂O)₂]·H₂O8Twisted Square Antiprism
[Dy(DMF)₄(H₂O)₃(μ-CN)Fe(CN)₅]·H₂O8Distorted Square Antiprism

Dysprosium-Ligand Bonding Analysis

The interaction between the dysprosium cation and the surrounding ligands is primarily electrostatic, involving bonds to oxygen or nitrogen atoms. In the context of dysprosium(III) oxalate, the Dy-O bonds are of principal importance.

In dysprosium coordination polymers with oxygen donor ligands, the Dy-O bond lengths typically fall within the range of 2.287 Å to 2.495 Å. nih.gov More specifically, in a complex featuring a distorted square antiprismatic geometry, the average Dy-O bond distance was found to be approximately 2.351 Å. researchgate.net Research on other dysprosium complexes provides comparable values; for example, one study reported Dy-O bond lengths ranging from 2.281 Å to 2.406 Å. Another dimeric complex showed Dy-O distances in the range of 2.289 Å to 2.554 Å and a Dy-N bond distance of 2.642 Å. researchgate.net

Complex TypeBond TypeBond Length (Å)
Dy(III) Coordination PolymerDy-O2.287 - 2.495
Dinuclear Dy(III) ComplexDy-O2.281 - 2.406
Dinuclear Dy(III) ComplexDy-N2.563 - 2.656
Dimeric Dy(III) ComplexDy-O2.289 - 2.554
Dimeric Dy(III) ComplexDy-N2.642

Influence of Ligand Flexibility on Coordination Geometry

The final coordination geometry around the Dy(III) ion is not static but is significantly influenced by the nature of the ligands, particularly their flexibility. nih.gov The high and flexible coordination number of Dy(III) ions allows for the formation of a diverse array of interesting frameworks. nih.gov The geometry of dysprosium complexes can depend largely on the flexibility of the ligands. The greater or lesser flexibility of ligands, along with the number and size of auxiliary ligands, helps determine the coordination number of the metal center. This adaptability plays a key role in the construction of coordination polymers with varied architectures. researchgate.net

Formation of Polymeric and Framework Structures

The ability of the oxalate ion to bridge multiple metal centers is fundamental to the formation of extended polymeric and framework structures for Dysprosium(III) oxalate. These architectures can be one-dimensional chains or two-dimensional layers.

One-Dimensional (1D) Chain Architectures

In some dysprosium coordination polymers, the metal ions are linked by ligands to form one-dimensional chains. For instance, adjacent Dy(III) ions can be bridged by carboxylate groups to generate 1D metal chains. researchgate.net These chains then serve as building blocks for higher-dimensional structures. The formation of one-dimensional zig-zag chains has also been reported in other dysprosium(III) compounds.

Two-Dimensional (2D) Layered Networks

Two-dimensional layered structures are a prominent feature of dysprosium(III) oxalate chemistry. In the compound [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O, the oxalate ligands bridge the nine-coordinate Dy(III) centers to form a 2D layered network. nih.govresearchgate.net Similarly, the 1D chains described previously can be further interconnected by polytopic ligands, leading to the generation of 2D infinite layers. nih.gov

Many lanthanide oxalates, including dysprosium oxalate, form layered honeycomb structures where the layers are held together by hydrogen bonds. nih.govacs.org These 2D networks are built from the coordination polymers and contain cavities, often occupied by water molecules. nih.govacs.org This layered arrangement has been shown to allow for delamination, separating the bulk crystal into single-layered nanosheets. acs.org

Three-Dimensional (3D) Metal-Organic Frameworks (MOFs)

The assembly of dysprosium(III) ions with oxalate ligands frequently leads to the formation of robust, three-dimensional metal-organic frameworks (MOFs). These structures are of significant interest due to their potential applications in areas such as magnetism and materials science. wikipedia.org The synthesis of these 3D frameworks is often achieved under hydrothermal conditions, which facilitate the crystallization of complex, extended networks.

A notable example is the 3D MOF with the formula {[Dy(C₂O₄)₁.₅phen]·0.5H₂O}n, where 'phen' stands for 1,10-phenanthroline. rsc.orgnih.gov This compound can be prepared via a hydrothermal reaction involving dysprosium(III) nitrate pentahydrate, oxalic acid, and 1,10-phenanthroline. wikipedia.org In this framework, the dysprosium(III) ion functions as a Y-shaped node, connecting to neighboring ions to generate a complex 3D topology. rsc.orgnih.gov This particular MOF is recognized as the first 3D dysprosium-based MOF to exhibit both ferromagnetic coupling and field-induced two-step magnetic relaxation. rsc.orgnih.gov

Another class of 3D frameworks is formed when dysprosium(III) oxalate layers are pillared by other organic ligands. An example is {[Dy₂(1H-5-Cl-6-Opy-3-CO₂)₂(OX)₂(H₂O)]·2H₂O}∞, synthesized hydrothermally from Dy₂O₃, oxalic acid (H₂OX), and 5-chloro-6-hydroxypyridine-3-carboxylic acid. rsc.org In this structure, dysprosium(III) ions are first bridged by oxalate anions to form a 4-connected layer, which are then linked by the pyridinone-carboxylate anions to extend the structure into three dimensions. rsc.org

Furthermore, neutral 3D frameworks can be synthesized through the slow, in situ release of oxalate. The compound with the general formula [Ln(C₂O₄)₁.₅(H₂O)₃] (where Ln can be Dy), is a neutral 3D framework constructed from [Ln(H₂O)₃]³⁺ nodes and C₂O₄²⁻ linkers. mdpi.com This method, which can use precursors like EDTA-2Na and thiodiglycolic acid to slowly generate oxalate, helps in obtaining crystalline 3D structures that might not form when using oxalic acid directly. mdpi.com

Compound FormulaSynthesis MethodKey Structural FeaturesReference
{[Dy(C₂O₄)₁.₅phen]·0.5H₂O}nHydrothermal reaction of Dy(NO₃)₃·5H₂O, oxalic acid, and 1,10-phenanthroline.Dy³⁺ acts as a Y-shaped node; phenanthroline acts as a capping ligand. wikipedia.orgrsc.orgnih.gov
{[Dy₂(1H-5-Cl-6-Opy-3-CO₂)₂(OX)₂(H₂O)]·2H₂O}∞Hydrothermal reaction of Dy₂O₃, oxalic acid, and 5-chloro-6-hydroxypyridine-3-carboxylic acid.Oxalate-bridged Dy(III) layers are pillared by pyridinone-carboxylate ligands to form a 3D framework. rsc.org
[Dy(C₂O₄)₁.₅(H₂O)₃]Slow in-situ release of oxalate from organic precursors (e.g., EDTA-2Na).Neutral 3D framework with [Dy(H₂O)₃]³⁺ nodes and C₂O₄²⁻ linkers, forming 1D channels. mdpi.com

Role of Oxalate Ligand in Bridging and Framework Assembly

The oxalate anion (C₂O₄²⁻) is a cornerstone in the construction of dysprosium-based coordination polymers due to its versatile coordination capabilities. rsc.org Its rich oxygen donor atoms exhibit a high affinity for the oxophilic lanthanide ions, and its ability to adopt multiple coordination modes is critical for building frameworks with intriguing structures and dimensionalities. rsc.org

One of the most common roles of the oxalate ligand is to act as a bridge between metal centers. youtube.com In dysprosium(III) chemistry, it readily connects two or more Dy³⁺ ions, facilitating the formation of extended structures. For instance, in the 2D compound [Dy(C₂O₄)₁.₅(H₂O)₃]n·2nH₂O, oxalate ligands bridge the nine-coordinate Dy³⁺ ions to form robust layers. nih.govrsc.org This bridging is fundamental to extending the structure beyond simple monomeric or dimeric units into a polymeric network.

The oxalate ligand is a rigid, coplanar, and sterically small linker, which allows it to connect metal centers without introducing significant strain, thereby enabling the formation of well-ordered crystalline lattices. mdpi.com It can function as a bidentate ligand, chelating to a single metal ion, or as a tetradentate ligand, bridging multiple metal centers. youtube.com This versatility is key to the assembly of higher-dimensional frameworks. In the 3D MOF {[Dy₂(1H-5-Cl-6-Opy-3-CO₂)₂(OX)₂(H₂O)]·2H₂O}∞, the oxalate anions are responsible for creating the initial 2D layer, which serves as a secondary building unit for the final 3D architecture. rsc.org Similarly, in the neutral framework [Dy(C₂O₄)₁.₅(H₂O)₃], the oxalate ligand acts as the primary linker that connects the [Dy(H₂O)₃]³⁺ nodes into a three-dimensional network. mdpi.com The specific coordination mode of the oxalate dictates the topology and dimensionality of the resulting framework.

Supramolecular Interactions and Nanochannel Formation

The formation of channels and pores is a characteristic feature of many MOFs. In the context of dysprosium(III) oxalate frameworks, these channels can be an intrinsic part of the structure. For example, the neutral 3D framework [Dy(C₂O₄)₁.₅(H₂O)₃] is characterized by one-dimensional channels. mdpi.com The walls of these channels are often lined with functional groups, such as the coordinated water molecules in this case, which can interact with guest molecules that may enter the pores.

While not a dysprosium oxalate, the nanoporous cobalt oxalate framework [Co₂(ox)₂(dchtpy)]n·9nH₂O provides a clear example of how such channels are formed and functionalized. rsc.org This structure exhibits large channels with dimensions of 10.76 × 10.67 Å, with hydroxyl groups from the organic ligand extending into the pores. rsc.org These groups form strong hydrogen bonds with guest water molecules, highlighting the importance of supramolecular interactions in the functionality of porous frameworks. rsc.org Analogous interactions are critical in dysprosium(III) oxalate hydrates, where hydrogen bonds between coordinated water, guest water, and the oxygen atoms of the oxalate ligands create a robust supramolecular assembly that reinforces the entire structure. The presence of these hydrophilic channels and the network of hydrogen bonds are also pivotal for properties such as proton conductivity, which has been observed in other lanthanide-based MOFs. nih.govnih.gov

Spectroscopic Characterization and Theoretical Analysis of Dysprosium Iii Oxalate

Optical Absorption Spectroscopy

Optical absorption spectroscopy, particularly in the UV-Visible range, provides insight into the electronic transitions within the dysprosium(III) ion.

The UV-Visible absorption spectrum of dysprosium(III) oxalate (B1200264) is characterized by a series of sharp, narrow, and relatively weak absorption bands. These arise from the intra-configurational 4f-4f electronic transitions of the Dy(III) ion. rroij.com The 4f electrons are well-shielded by the outer 5s and 5p electron shells, making their energy levels less influenced by the ligand environment compared to d-block elements. rroij.com Consequently, the absorption bands are line-like and resemble those of the free ion.

In dysprosium-doped tin oxide nanoparticles, the UV-vis absorption spectrum shows a decrease in the optical energy bandgap with doping. researchgate.net While specific spectra for dysprosium(III) oxalate are not detailed in the provided results, the general behavior of Dy(III) complexes involves these characteristic f-f transitions. rroij.comresearchgate.net For instance, studies on iron(III) oxalate complexes show strong absorption in the UV region, which is typical for ligand-to-metal charge transfer (LMCT) bands in transition metal complexes, but for lanthanides like dysprosium, the f-f transitions dominate the visible spectrum. researchgate.netnih.gov Under UV light, dysprosium oxalate nanocrystals can exhibit luminescence, indicating absorption in the UV range, which excites the Dy(III) ion. wikipedia.org

TransitionApproximate Wavelength (nm)RegionReference
6H15/24F9/2~450Visible (Blue) researchgate.net
6H15/24I15/2~425Visible (Violet) researchgate.net
6H15/26F5/2~800Near-Infrared (NIR) researchgate.net
6H15/26F7/2~900Near-Infrared (NIR) researchgate.net

The electronic transitions observed in the absorption spectrum of Dy(III) complexes are primarily f-f transitions, which are Laporte (parity) forbidden. rroij.comnih.gov This selection rule results in low molar absorptivity values for these transitions. nih.gov However, the intensity of certain transitions, known as hypersensitive transitions, can be significantly influenced by the local coordination environment of the Dy(III) ion. researchgate.net These transitions typically follow the selection rule ΔJ ≤ 2 and are sensitive to changes in the symmetry of the complex. researchgate.net

For dysprosium(III), the luminescence typically originates from the 4F9/2 excited state. researchgate.netresearchgate.net Upon excitation, the ion relaxes to this level before emitting photons to return to lower-lying states of the 6HJ manifold. The most prominent emission transitions observed are:

4F9/2 → 6H15/2 (blue emission, ~480-488 nm) researchgate.net

4F9/2 → 6H13/2 (yellow emission, ~572-577 nm) researchgate.net

4F9/2 → 6H11/2 (red emission, ~655-663 nm) researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are essential for probing the coordination of the oxalate ligand to the dysprosium ion and understanding the structural details of the compound.

The FTIR spectrum of dysprosium(III) oxalate provides information on the vibrational modes of the oxalate anion and the Dy-O bonds. The spectrum of a hydrated sample, such as the common decahydrate (B1171855) form, will also show characteristic bands for water molecules, typically a broad absorption around 3400 cm⁻¹ due to O-H stretching. researchgate.netmdpi.com

The vibrational modes of the coordinated oxalate ligand are of particular interest. Key bands include:

Asymmetric O-C=O stretching (ν_as(OCO)) : Typically observed in the 1600-1700 cm⁻¹ region. For instance, in calcium oxalate monohydrate, bands appear around 1650-1715 cm⁻¹. mdpi.com

Symmetric C-O stretching (ν_s(CO)) : Found around 1300-1400 cm⁻¹. researchgate.net

C-C stretching (ν(CC)) : This mode is expected around 915-930 cm⁻¹. conicet.gov.ar

O-C-O bending (δ(OCO)) : These modes appear at lower frequencies, often around 790 cm⁻¹ and 500 cm⁻¹. mdpi.comresearchgate.net

Dy-O stretching : The vibrations corresponding to the dysprosium-oxygen bonds are found at lower wavenumbers, typically below 600 cm⁻¹. In related Dy(III) complexes, these modes have been identified in the 425-546 cm⁻¹ range. nih.gov

The positions of these bands, particularly the separation between the asymmetric and symmetric O-C=O stretching frequencies, can give an indication of the coordination mode of the oxalate ligand (e.g., bidentate chelating or bridging).

Table 2: Typical FTIR Vibrational Frequencies for Metal Oxalates

Vibrational ModeApproximate Wavenumber (cm⁻¹)AssignmentReference
ν(O-H)~3400Water of hydration researchgate.net
ν_as(O-C=O)1600 - 1700Asymmetric Oxalate Stretch mdpi.com
ν_s(C-O) / δ(O-C=O)1300 - 1475Symmetric Oxalate Stretch researchgate.net
ν(C-C)915 - 930Carbon-Carbon Stretch conicet.gov.ar
δ(O-C-O)~790Oxalate Bending Mode mdpi.com
ν(Dy-O)400 - 600Dysprosium-Oxygen Stretch nih.gov

Raman spectroscopy is a complementary technique to FTIR. For molecules with a center of inversion, vibrational modes can be exclusively Raman or IR active (the rule of mutual exclusion). conicet.gov.arwalisongo.ac.id The structure of the oxalate anion can vary between a planar (D₂h symmetry) and a non-planar, staggered (D₂d symmetry) conformation. walisongo.ac.id The planar form, which has a center of inversion, is often stabilized by coordination to metal cations. walisongo.ac.id

In the Raman spectra of lanthanide oxalates, three distinct bands are typically observed for the oxalate ligand: researchgate.net

Symmetric stretching of C-O bonds (ν(CO)) : A strong band around 1470-1480 cm⁻¹. The exact position is sensitive to the metal cation. researchgate.netresearchgate.net

Stretching of the C-C single bond (ν(CC)) : A band appearing near 920 cm⁻¹. researchgate.net

Bending of the O-C-O group (δ(OCO)) : Found at approximately 500 cm⁻¹. researchgate.net

The presence and positions of these bands in the Raman spectrum of dysprosium(III) oxalate can confirm the coordination of the oxalate ligand and provide insights into the symmetry of the complex.

Table 3: Characteristic Raman Bands for Metal Oxalates

Vibrational ModeApproximate Wavenumber (cm⁻¹)AssignmentReference
ν(C-O)~1480Symmetric C-O Stretch researchgate.net
ν(C-C)~920C-C Stretch researchgate.net
δ(O-C-O)~500O-C-O Bend researchgate.net

Dysprosium(III) complexes are at the forefront of research into single-molecule magnets (SMMs), materials that can retain their magnetization in the absence of a magnetic field at low temperatures. manchester.ac.ukresearchgate.net The performance of an SMM is critically dependent on slow magnetic relaxation, which is hindered by processes that allow the magnetic moment to reverse its orientation. One such process is spin-phonon coupling, where molecular vibrations interact with the spin states of the metal ion, providing a pathway for relaxation. nih.govnih.gov

The key to high-performance Dy(III) SMMs is a large energy barrier to magnetization reversal, which arises from the splitting of the electronic ground state by the crystal field. researchgate.net However, specific vibrational modes (phonons) with energies that match the energy gaps between spin states can promote relaxation and diminish SMM behavior. manchester.ac.uk Vibrations involving the direct coordination sphere of the Dy(III) ion, such as the Dy-O stretching and bending modes, are particularly important. nih.gov

Nuclear Resonance Vibrational Spectroscopy (NRVS) on a Dy(III) SMM has shown that modes involving the displacement of the Dy(III) ion, such as Dy-O bending and stretching, can be directly identified. nih.gov Theoretical studies suggest that by strategically modifying ligands to alter the energies of these crucial vibrational modes—for example, by using heavier atoms to lower their frequency—one can potentially reduce the efficiency of spin-phonon coupling. manchester.ac.uk This would block certain relaxation pathways and lead to slower magnetic relaxation, thereby enhancing SMM properties. manchester.ac.uk Therefore, understanding the vibrational spectrum of dysprosium(III) oxalate is a critical step in evaluating and potentially improving its suitability as an SMM.

Mössbauer Spectroscopy for 161-Dysprosium

Mössbauer spectroscopy is a powerful technique for probing the local chemical environment of specific isotopes by observing the resonant absorption and emission of gamma rays. For dysprosium, the 25.7 keV transition of the 161Dy isotope is most commonly utilized for such studies due to its narrow linewidth and high recoilless fraction, which are conducive to high-resolution measurements. researchgate.net

A 161Dy Mössbauer spectroscopic study has been conducted on a series of dysprosium dicarboxylates, including dysprosium(III) oxalate (where the dicarboxylate chain length, n, is 0). researchgate.net This research provides insight into the hyperfine interactions at the dysprosium nucleus, which are sensitive to the coordination environment. The coupling between the Dy³⁺ ion and its ligands is particularly strong with smaller ligands like the oxalate ion compared to larger ones such as pimelate. researchgate.net This strong interaction influences the electronic and magnetic properties at the dysprosium center, which are reflected in the Mössbauer parameters, such as the isomer shift and the quadrupole splitting. Although detailed spectral parameters for dysprosium(III) oxalate are not extensively published in comparative literature, the technique remains a primary tool for investigating the local structure and bonding in dysprosium-containing solids. researchgate.net

Nuclear Magnetic Resonance (NMR) Studies (1H, 13C, general Lanthanide-NMR)

Direct Nuclear Magnetic Resonance (NMR) analysis of dysprosium(III) compounds presents significant challenges. The Dy³⁺ ion is one of the most paramagnetic lanthanide ions, which leads to substantial paramagnetic shifts and, more critically, severe line-broadening effects in the NMR spectra of nearby nuclei. organicchemistrydata.org These effects often render the signals from coordinated ligands too broad to be detected or resolved, making standard ¹H and ¹³C NMR spectroscopy impractical for direct structural elucidation of the dysprosium(III) oxalate complex.

However, the principles of lanthanide-induced shifts (LIS) are a cornerstone of general lanthanide NMR. slideshare.netacs.org While europium and praseodymium complexes are typically used as LIS reagents to simplify complex spectra by inducing large, distance-dependent chemical shifts, the extreme broadening caused by dysprosium illustrates the upper limit of this effect. organicchemistrydata.orgrsc.orgrsc.org The shifts induced by Dy(III) are known to be much larger than those from Eu(III) but are accompanied by excessive line broadening (e.g., ~200 Hz for the 2-proton of picoline with Dy vs. ~5 Hz for Eu), which complicates spectral analysis. organicchemistrydata.org

For the oxalate ligand itself, ¹³C NMR studies on non-paramagnetic or diamagnetic systems provide a baseline for understanding its spectral behavior. Studies on isotopically labeled calcium oxalate and hyperpolarized oxalate solutions have identified the chemical shift of the oxalate carbon. nih.govsoton.ac.uksoton.ac.uk The position of the ¹³C signal is sensitive to the pH of the solution. soton.ac.uk

The following table, derived from studies on oxalate solutions, shows typical ¹³C NMR chemical shifts. In a dysprosium(III) oxalate complex, these signals would be significantly shifted and broadened due to the paramagnetic influence of the Dy³⁺ ion.

pH of Oxalate Solution¹³C Chemical Shift (δ/ppm)
1.8161.65
2.8162.27
4.3164.84
Data sourced from studies on oxalate solutions for SABRE hyperpolarization. soton.ac.uk

Elemental and Surface Composition Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. youtube.com The analysis of dysprosium(III) oxalate xhydrate by XPS would involve the characterization of the core-level spectra of Dysprosium (Dy), Oxygen (O), and Carbon (C).

Dysprosium (Dy): The primary XPS region for dysprosium is the Dy 4d orbital. thermofisher.com The binding energy and peak shape of the Dy 4d signal are indicative of the +3 oxidation state. Deconvolution of the Dy 4d peak in dysprosium-containing compounds provides detailed information about its chemical environment. researchgate.net

Carbon (C): The C 1s spectrum is crucial for identifying the oxalate group. In studies of other metal oxalates, the C 1s region shows distinct peaks corresponding to the carboxylate (O-C=O) functionality. researchgate.net These signals are typically found at binding energies around 288-289 eV. researchgate.net The presence of intense satellite peaks in the C 1s spectrum is also a characteristic feature of oxalate compounds. researchgate.net

Oxygen (O): The O 1s spectrum helps to distinguish between oxygen atoms in the oxalate ligand and those in water molecules (hydrate) or surface oxide contaminants. The oxalate oxygen atoms typically appear at binding energies around 531-533 eV, corresponding to C=O and C-O bonds. researchgate.net

The following table summarizes the expected binding energy regions for the core-level spectra in dysprosium(III) oxalate.

ElementXPS RegionExpected Binding Energy (eV)Notes
DysprosiumDy 4d~153 - 157Characteristic of Dy(III). thermofisher.com
CarbonC 1s~288 - 289.5Corresponds to the O-C=O group in the oxalate ligand. researchgate.net
OxygenO 1s~531 - 533Corresponds to C=O and C-O bonds in oxalate. researchgate.net

Energy Dispersive X-ray Analysis (EDAX or EDX), often integrated with Scanning Electron Microscopy (SEM), is an analytical technique used for the elemental analysis of a sample. wikipedia.orgslideshare.net It works by detecting the characteristic X-rays emitted from a material when bombarded with a high-energy electron beam. wikipedia.orgyoutube.com Each element has a unique atomic structure and therefore a unique set of X-ray emission peaks, allowing for qualitative and quantitative compositional analysis. wikipedia.org

For this compound (Dy₂(C₂O₄)₃·nH₂O), an EDAX spectrum would confirm the presence of the constituent elements: dysprosium, carbon, and oxygen. The analysis provides a semi-quantitative assessment of the atomic percentages of these elements in the sampled area. nih.gov This technique is highly effective for confirming the elemental makeup of precipitated rare earth oxalates and can be used to map the spatial distribution of these elements on a microscopic scale. mdpi.comresearchgate.netnih.gov

ElementSymbolExpected EDAX Detection
DysprosiumDyYes
CarbonCYes
OxygenOYes

Ligand-to-Metal Energy Transfer Mechanisms

The luminescence of lanthanide complexes is often achieved through the "antenna effect," a process of ligand-sensitized emission. In this mechanism, an organic ligand (the antenna) absorbs incident light (typically UV), becomes excited, and subsequently transfers this absorbed energy to the central lanthanide ion, which then emits light from its characteristic f-f electronic transitions. nih.govresearchgate.net

For dysprosium(III) oxalate, the oxalate dianion can potentially act as the antenna. The process generally involves the following steps:

Absorption of a photon by the oxalate ligand, promoting it to an excited singlet state.

Efficient intersystem crossing (ISC) from the singlet state to a lower-energy triplet state.

Intramolecular energy transfer from the donor triplet state of the oxalate ligand to a suitable accepting energy level of the Dy³⁺ ion.

Radiative relaxation from the excited state of Dy³⁺, resulting in its characteristic emission.

A crucial factor in the efficiency of this process is the energy of the ligand's triplet state relative to the emissive level of the lanthanide ion. For sensitization to be effective, the ligand's triplet state must lie at a slightly higher energy than the accepting f-level of the metal ion.

Furthermore, the energy transfer process can be influenced or even quenched by the presence of a Ligand-to-Metal Charge Transfer (LMCT) state. researchgate.netacs.org An LMCT state involves the transfer of an electron from a ligand-based orbital to a metal-based orbital. libretexts.org Depending on its energy level, an LMCT state can either facilitate the population of the lanthanide's emissive level or act as a non-radiative decay pathway, quenching the luminescence. researchgate.net In some lanthanide oxalate systems, such as those involving europium(III) and terbium(III), a novel mechanism involving a metal-to-ligand charge transfer has also been proposed, indicating that the photophysics of these materials are complex. nih.gov While dysprosium is generally less luminescent than europium or terbium due to efficient non-radiative quenching by high-energy oscillators (like O-H from coordinated water), the fundamental principles of ligand-sensitized energy transfer remain central to understanding its potential photophysical properties in an oxalate matrix. americanelements.com

Magnetic Properties Research of Dysprosium Iii Oxalate Compounds

Single-Molecule Magnet (SMM) Behavior

The hallmark of a single-molecule magnet is its ability to retain its magnetization after the removal of an external magnetic field, a property that arises from a combination of a high-spin ground state and a large magnetic anisotropy. This results in an energy barrier to the reversal of the magnetization, leading to a range of fascinating magnetic phenomena.

Slow Magnetic Relaxation Processes (Zero-Field and Field-Induced)

A key characteristic of SMMs is the slow relaxation of their magnetization. This can be observed in alternating current (ac) magnetic susceptibility measurements, where an out-of-phase signal (χ'') indicates that the magnetic moments cannot reorient fast enough to keep up with the oscillating magnetic field. This behavior can occur in the absence of an external direct current (dc) magnetic field (zero-field SMMs) or may only manifest upon the application of a static dc field (field-induced SMMs).

Several dysprosium(III) oxalate-containing compounds have been shown to exhibit slow magnetic relaxation. For instance, a two-dimensional dysprosium layer compound connected by carboxylate/oxalate (B1200264)/hydroxyl bridges displays slow magnetic relaxation under a zero dc field. This behavior is attributed to the single-ion magnetic behavior of the Dy(III) ion, with magnetic coupling suppressing quantum tunneling of magnetization at low temperatures. In contrast, some dysprosium(III) coordination polymers require an external magnetic field to exhibit slow magnetic relaxation. nih.govsciengine.comnih.gov For example, a 2D oxalate-bridged dysprosium(III) compound with the formula [Dy(C2O4)1.5(H2O)3]n·2nH2O was found to show two slow relaxation processes under an applied magnetic field of 700 Oe. mdpi.comnih.gov This field-induced behavior often arises when the external field suppresses quantum tunneling of the magnetization (QTM), a phenomenon where the magnetization can reverse its direction through a quantum mechanical process without needing to overcome the energy barrier.

The nature of the ligands and the coordination geometry around the Dy(III) ion play a critical role in determining whether a compound will be a zero-field or field-induced SMM. For instance, in a series of mononuclear dysprosium(III) complexes, one compound displayed SMM behavior only in solution, while another was an SMM in both the solid state and in solution, with the application of a field revealing multiple relaxation processes. mdpi.com

Determination of Effective Energy Barriers for Magnetization Reversal

The effective energy barrier for magnetization reversal (Ueff) is a critical parameter for an SMM, as it dictates the temperature at which the magnetic information can be stored. This barrier arises from the magnetic anisotropy of the molecule and can be determined by analyzing the temperature dependence of the magnetic relaxation time (τ).

The value of Ueff can vary significantly depending on the specific structure of the dysprosium(III) oxalate compound. A notable example is a bimodal magneto-luminescent dysprosium(III)-potassium(I)-oxalate framework, {KDy(C2O4)2(H2O)4}n, which exhibits a remarkably high anisotropic barrier of 417 ± 9 K. researchgate.net Its dehydrated counterpart shows a similar barrier of 418 ± 7 K. researchgate.net In another case, a 2D dysprosium layer compound with carboxylate/oxalate/hydroxyl bridges was found to have an effective energy barrier of 186 K under a zero dc field. Other dysprosium(III) coordination polymers containing different organic ligands have also shown significant energy barriers, such as a Dy-CP with an energy barrier of 35.3 K. sciengine.comnih.gov The strategic introduction of electron-withdrawing groups on the ligands has been shown to significantly enhance the energy barrier in dinuclear dysprosium SMMs. researchgate.net

CompoundUeff (K)Ueff (cm-1)Field ConditionReference
{KDy(C2O4)2(H2O)4}n417 ± 9~290Not specified researchgate.net
Dehydrated {KDy(C2O4)2(H2O)4}n418 ± 7~290Not specified researchgate.net
[Dy(3-py-4-pmc)(C2O4)0.5(OH)(H2O)]186~129Zero-field
[Dy(Hm-dobdc)(H2O)2]·H2O (Dy-CP)35.3~24.5Field-induced sciengine.comnih.gov
[Dy4(OH)2(bpt)4(NO3)4(OAc)2]-93 and 143Zero-field researchgate.net

Analysis of Magnetic Blocking Temperatures

The magnetic blocking temperature (TB) is the temperature below which a material exhibits the slow relaxation of magnetization characteristic of a magnet. It is a crucial parameter for the practical application of SMMs. The blocking temperature is often defined as the temperature at which the magnetization remains after a certain time, for instance, 100 seconds, following the removal of the magnetic field.

While specific blocking temperatures for dysprosium(III) oxalate compounds are not always explicitly reported in the initial survey of literature, research into high-performance SMMs provides context. For example, dysprosium(III) metallocenium salts have achieved record-high 100 s magnetic blocking temperatures of up to 62 K. wikipedia.org The blocking temperature is closely related to the effective energy barrier (Ueff); however, it is also strongly influenced by the rate of quantum tunneling of magnetization. Therefore, strategies to suppress QTM are critical for increasing TB. The blocking temperature can be experimentally determined from the bifurcation of the zero-field-cooled and field-cooled magnetization curves.

Investigation of Magnetic Hysteresis Phenomena

Magnetic hysteresis is the definitive proof of magnetic memory in a material. It is observed as a loop in the magnetization versus applied magnetic field (M vs. H) plot. The presence of an open hysteresis loop at low temperatures indicates that the material retains a remnant magnetization when the external field is removed, behaving as a magnet.

Several dysprosium-based SMMs, including those with oxalate-related structures, exhibit magnetic hysteresis. A 2D dysprosium layer compound with carboxylate/oxalate/hydroxyl bridges shows pronounced hysteresis loops at low temperatures. The shape of these loops can be dependent on the sweep rate of the magnetic field, which is a further confirmation of the slow magnetic relaxation. In some cases, hysteresis loops may only open upon the application of a dc bias field, which suppresses the QTM that would otherwise close the loop at zero field. For instance, some dysprosium bis(amide) complexes show butterfly-shaped hysteresis loops that are closed at zero field but open at higher fields. The temperature at which the hysteresis loop closes is another indicator of the performance of an SMM, with some dysprosocenium complexes showing open hysteresis loops at temperatures as high as 60 K.

Preservation of Superparamagnetism in Solution

A significant challenge in the field of SMMs is the preservation of their magnetic properties when they are taken from the solid state into solution. In many cases, the subtle structural changes that occur upon dissolution can lead to a loss of the slow magnetic relaxation. However, the development of robust SMMs that retain their behavior in solution is crucial for applications such as molecular spintronics and for their use as contrast agents in magnetic resonance imaging.

Magnetic Anisotropy of Dysprosium(III) Centers

The single-molecule magnet behavior of dysprosium(III) compounds is fundamentally rooted in the magnetic anisotropy of the Dy(III) ion. The Dy(III) ion has a 6H15/2 ground state, and in a suitable ligand field, the degeneracy of the MJ sublevels is lifted, creating a large energy gap between the ground state and the first excited state. This large gap, which constitutes the anisotropy barrier, is essential for slow magnetic relaxation.

The coordination environment around the Dy(III) ion has a profound impact on its magnetic anisotropy. In many dysprosium(III) oxalate-containing SMMs, the Dy(III) ion is found in a specific coordination geometry, such as a square antiprismatic or a distorted tricapped trigonal prism environment. mdpi.com Theoretical calculations on a 2D dysprosium layer compound with oxalate bridges indicated a strong Ising-type anisotropy, which was attributed to the strong interaction between the Dy(III) ion and the coordinating hydroxyl groups. The design of SMMs with high-performance, therefore, often focuses on creating a ligand field that maximizes this magnetic anisotropy. For example, complexes with a near-perfect pentagonal bipyramidal geometry have been shown to exhibit massive magnetic anisotropy and a very large effective energy barrier. The choice of ligands, their steric bulk, and their electronic properties all contribute to the fine-tuning of the crystal field around the Dy(III) ion and, consequently, its magnetic anisotropy. researchgate.net

Exchange Coupling Interactions (e.g., Ferromagnetic, Antiferromagnetic)

The magnetic properties of dysprosium-based compounds are complex, often arising from a combination of the single-ion magnetic anisotropy of the Dy(III) ion and the exchange coupling interactions between these ions. Dysprosium itself exhibits different magnetic behaviors depending on the temperature; it is ferromagnetic below 85 K and antiferromagnetic between 85 K and 179 K. aps.org This behavior is governed by the interactions between magnetic sublattices. aps.orgras.ru

In polynuclear dysprosium compounds, the exchange interactions are typically weak. mdpi.com The nature of these interactions, whether ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting anti-parallel spin alignment), is mediated by the bridging ligands connecting the Dy(III) centers. For instance, in certain copper(II)-nitroxide dyads, the interplay between intra- and inter-cluster exchange couplings can be investigated, which is also relevant for understanding more complex magnetic systems. nih.gov

Theoretical and Computational Magnetic Studies

Theoretical and computational methods are indispensable for elucidating the intricate magnetic phenomena observed in dysprosium compounds. These techniques provide insights into the electronic structure and magnetic properties that are often difficult to probe experimentally.

Ab Initio Calculations for Magnetic Relaxation and Anisotropy

Ab initio calculations have proven to be a powerful tool for investigating the magnetic anisotropy of rare-earth ions like Dy(III). nih.gov These first-principles calculations can determine the electronic structure and magnetic properties of a material without prior experimental parameters. For a novel 2D layer compound incorporating dysprosium, carboxylate, oxalate, and hydroxyl bridges, ab initio calculations (CASSCF/RASSI/SINGLE_ANISO) were performed on individual dysprosium fragments. nih.gov

The calculations revealed that the slow magnetic relaxation observed in the compound originates from the strong Ising anisotropy of the single Dy(III) ions, which is a result of the potent interaction between the Dy(III) ion and the hydroxyl groups. nih.gov The ground state of the Dy(III) ion is ⁶H₁₅/₂, and in a crystal field, this state splits into several Kramers doublets. The calculations can predict the energies of these sublevels and the orientation of the magnetic axis. nih.gov

For instance, in the studied dysprosium-oxalate layered compound, the calculated χMT value, which is a product of molar magnetic susceptibility and temperature, was simulated and compared with experimental data, showing good agreement. nih.gov The calculations can also elucidate the relaxation pathway, indicating whether it occurs via Orbach, Raman, or quantum tunneling of magnetization (QTM) processes. researchgate.net The computed parameters from such studies provide a deeper understanding of the single-molecule magnet (SMM) behavior.

Table 1: Ab Initio Calculated Parameters for a Dysprosium-Oxalate Layered Compound

ParameterDescriptionCalculated Value/FindingReference
Ground State Ground electronic state of Dy(III) ion⁶H₁₅/₂ nih.gov
Magnetic Anisotropy Type of magnetic anisotropyStrong Ising anisotropy nih.gov
Origin of Slow Relaxation Primary cause of the observed slow magnetic relaxationStrong interaction between Dy(III) and hydroxyl groups nih.gov
Magnetic Axis Calculated orientation of the magnetic momentDetermined via CASSCF calculation nih.gov

Density Functional Theory (DFT) for Spin State Characterization

Density Functional Theory (DFT) is another crucial computational method used to investigate the electronic structure and properties of magnetic materials. chemrxiv.org While ab initio methods focus on the wavefunction, DFT focuses on the electron density. It is particularly useful for studying large molecular systems and for characterizing the spin states of transition metal and lanthanide complexes. chemrxiv.orgumn.edu

For dysprosium(III) metallocenium single-ion molecular magnets, DFT has been employed to gain insight into their magnetic properties and high magnetic blocking temperatures. umn.edu DFT calculations can help to validate molecular structures obtained from X-ray diffraction and elucidate the bonding within a complex system. mdpi.com In the study of oxoiron complexes, various density functional approximations have been assessed for their reliability in predicting structures and spin state splittings. chemrxiv.org This demonstrates the capability of DFT to handle systems with multiple possible spin states.

Although a specific DFT study focused solely on dysprosium(III) oxalate was not detailed in the provided search results, the principles are broadly applicable. A DFT study on a dysprosium(III) compound would involve optimizing the geometry and then calculating the energies of different spin configurations to determine the ground spin state and the energy barriers between states. This information is vital for understanding the magnetic behavior, including the characterization of ferromagnetic or antiferromagnetic coupling. The choice of the functional and basis set is critical for obtaining accurate results, especially for systems containing heavy elements like dysprosium. researchgate.net

Dilution Magnetic Studies

Magnetic dilution is a powerful experimental technique used to differentiate between magnetic phenomena originating from single-ion properties and those arising from interactions between magnetic ions. mdpi.com In this method, the magnetic lanthanide ion (e.g., Dy(III)) is partially replaced by a diamagnetic, isostructural ion, typically Yttrium(III) (Y(III)) or Lanthanum(III) (La(III)). mdpi.com This substitution increases the average distance between the magnetic centers, thereby suppressing the intermolecular and intramolecular magnetic exchange interactions.

By comparing the magnetic properties of the pure dysprosium compound with its magnetically diluted analogue, one can isolate the single-ion effects. If the slow magnetic relaxation behavior persists in the diluted sample, it is strong evidence that the properties are primarily due to the single-ion anisotropy of the individual Dy(III) ions, a hallmark of Single-Molecule Magnet (SMM) behavior. nih.gov Conversely, a significant change in the magnetic dynamics upon dilution points to the importance of exchange coupling or dipolar interactions in the original material.

In a study of a 2D dysprosium compound containing oxalate bridges, magnetic dilution studies were performed. nih.gov The results indicated that the slow magnetic relaxation originates from the strong Ising anisotropy of single Dy(III) ions, confirming that it is a single-ion effect. nih.gov For other polynuclear dysprosium complexes, researchers have noted that further studies involving diamagnetic dilution would be necessary to definitively switch off possible antiferromagnetic interactions and confirm the nature of the observed SMM behavior. mdpi.com

Table 2: Application of Magnetic Dilution in Dysprosium Compounds

Compound TypePurpose of DilutionFinding/ConclusionReference
2D Dysprosium-Oxalate Layered Compound To investigate the origin of slow magnetic relaxation.Slow relaxation originates from the strong Ising anisotropy of single Dy(III) ions. nih.gov
Dinuclear Dysprosium(III) SMM To switch off potential antiferromagnetic interactions and probe single-ion effects.Proposed as a necessary step to confirm that the lack of SMM behavior at zero-field is due to intramolecular antiferromagnetic interactions. mdpi.com

Luminescence and Advanced Optical Phenomena in Dysprosium Iii Oxalate

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful tool to probe the excited state dynamics of dysprosium(III) oxalate (B1200264). Upon excitation with a suitable energy source, typically UV light, the Dy³⁺ ions undergo electronic transitions to higher energy levels, followed by radiative relaxation that results in the emission of light at specific wavelengths.

The emission spectrum of dysprosium(III) oxalate is dominated by distinct bands in the visible region, which are characteristic of the f-f electronic transitions of the Dy³⁺ ion. These transitions are relatively insensitive to the host lattice environment due to the shielding of the 4f orbitals by the outer 5s and 5p electrons. The primary emission peaks observed for dysprosium(III) oxalate and its doped analogues are:

Blue Emission: A prominent peak is observed in the blue region of the spectrum, typically around 478-480 nm. This emission is attributed to the ⁴F₉/₂ → ⁶H₁₅/₂ transition. researchgate.netrsc.org

Yellow Emission: The most intense emission is often found in the yellow region, at approximately 572-575 nm. This corresponds to the hypersensitive ⁴F₉/₂ → ⁶H₁₃/₂ transition. researchgate.netrsc.org The intensity of this transition is particularly sensitive to the local symmetry of the Dy³⁺ ion.

Red Emission: A weaker emission is also observed in the red part of the spectrum, around 655-665 nm, which is assigned to the ⁴F₉/₂ → ⁶H₁₁/₂ transition. researchgate.net

In some dysprosium-doped systems, near-infrared emissions can also be detected, although they are generally less intense than the visible emissions. For instance, a transition at approximately 753 nm corresponding to ⁴F₉/₂ → ⁶H₉/₂ has been noted in some studies.

The following table summarizes the key emission peaks and their corresponding electronic transitions in dysprosium(III) oxalate and closely related systems.

Emission ColorWavelength Range (nm)Electronic Transition
Blue478 - 480⁴F₉/₂ → ⁶H₁₅/₂
Yellow572 - 575⁴F₉/₂ → ⁶H₁₃/₂
Red655 - 665⁴F₉/₂ → ⁶H₁₁/₂

The Judd-Ofelt theory is a cornerstone for understanding and quantifying the radiative properties of rare-earth ions in various host materials. mdpi.com This theoretical framework allows for the calculation of intensity parameters (Ω₂, Ω₄, Ω₆) from the absorption spectra of the material. These parameters, in turn, are used to determine crucial radiative properties such as transition probabilities, radiative lifetimes, and branching ratios.

The Judd-Ofelt intensity parameters provide insight into the local environment of the Dy³⁺ ion:

Ω₂ is highly sensitive to the asymmetry of the crystal field around the Dy³⁺ ion and the covalency of the Dy-O bonds.

Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity.

Once the Judd-Ofelt parameters are determined, the spontaneous emission probability (A) for a given transition can be calculated. The total radiative transition probability (A_total) from an excited state is the sum of the probabilities of all possible transitions from that state. The radiative lifetime (τ_rad) of an excited state is the reciprocal of the total radiative transition probability (τ_rad = 1 / A_total).

While specific Judd-Ofelt analysis for dysprosium(III) oxalate is not extensively detailed in the available literature, studies on Dy³⁺ in other host materials demonstrate the utility of this theory in predicting and understanding their luminescent behavior. rsc.orgmdpi.com

The fluorescence branching ratio (β) quantifies the relative intensity of each emission peak originating from a specific excited state. It is a critical parameter for evaluating the potential of a luminescent material for specific applications, such as lasers or phosphors. The branching ratio for a particular transition is calculated as the ratio of its spontaneous emission probability to the total spontaneous emission probability from that level.

For dysprosium(III) oxalate, the branching ratios for the dominant blue and yellow emissions from the ⁴F₉/₂ level are of particular interest. A higher branching ratio for the yellow emission, for instance, would indicate that a larger fraction of the excited Dy³⁺ ions relax via this pathway, leading to a more intense yellow light. The calculation of these ratios is dependent on the Judd-Ofelt parameters.

A particularly exciting application of dysprosium(III) oxalate is in the generation of white light. By carefully controlling the synthesis conditions to produce nanocrystals, it is possible to tune the relative intensities of the blue, yellow, and red emissions. The combination of these primary colors can result in the perception of white light.

Dysprosium(III) oxalate nanocrystals have been shown to exhibit near-white light emission under UV excitation. researchgate.net The color of the emitted light can be precisely described by the CIE (Commission Internationale de l'Éclairage) chromaticity coordinates. For instance, specific preparations of dysprosium-doped lanthanum oxalate have yielded CIE coordinates that fall within the white light region of the chromaticity diagram, demonstrating their potential as single-phase white light-emitting phosphors. researchgate.net This property is highly desirable for applications in solid-state lighting, as it offers a simpler and potentially more cost-effective alternative to multi-component white light-emitting diodes (WLEDs).

Luminescence Quenching Mechanisms

One of the most significant quenching mechanisms for lanthanide luminescence is the coupling of the excited electronic states of the ion with high-frequency vibrations from the surrounding ligands. The energy of the excited state can be non-radiatively transferred to the vibrational modes of the chemical bonds in the ligands, dissipating as heat.

In dysprosium(III) oxalate hydrate (B1144303), the O-H stretching vibrations from coordinated or lattice water molecules are a primary source of luminescence quenching. The energy of the O-H vibrational overtones can be close to the energy gap between the excited and ground electronic states of the Dy³⁺ ion, facilitating efficient non-radiative energy transfer.

Stimulated Emission Cross-Section and Optical Gain Evaluation

The potential of Dysprosium(III) oxalate as a gain medium for solid-state lasers is determined by key spectroscopic parameters, including the stimulated emission cross-section (σe) and optical gain. Studies on dysprosium praseodymium oxalate single crystals, which are isostructural with pure dysprosium oxalate, provide valuable insight into these properties. inoe.ro

The primary luminescent transitions of the Dy³⁺ ion in this oxalate matrix occur from the excited ⁴F₉/₂ level to the ⁶H₁₅/₂ and ⁶H₁₃/₂ ground states, corresponding to blue (≈480 nm) and yellow (≈571 nm) emissions, respectively. inoe.ro The stimulated emission cross-section, a measure of the likelihood of stimulated emission, has been calculated for these transitions. For the ⁴F₉/₂ → ⁶H₁₃/₂ transition, the calculated cross-section and optical gain are maximal, indicating its high potential for optical amplification and laser applications in the yellow spectral range. inoe.ro

Table 1: Measured Emission Spectral Data for Dy³⁺ in an Oxalate Crystal Matrix inoe.ro
TransitionPeak Wavelength (λp) [nm]Effective Bandwidth (Δλeff) [nm]Stimulated Emission Cross-Section (σe) [10⁻²¹ cm²]Optical Gain (σe x τrad) [10⁻²⁵ cm²s]
⁴F₉/₂ → ⁶H₁₅/₂48015.201.150.89
⁴F₉/₂ → ⁶H₁₃/₂57113.153.812.95

Dual-Range Luminescence Emissions (Visible and Near-Infrared)

Dysprosium(III) oxalate is characterized by its ability to emit light across both the visible and near-infrared (NIR) spectral regions. This dual-range emission originates from the electronic transitions of the trivalent dysprosium (Dy³⁺) ion.

In the visible spectrum, the compound displays multiple emission bands. Upon excitation with UV light (e.g., 364 nm), dysprosium oxalate nanocrystals exhibit distinct emissions corresponding to:

Blue light at approximately 480 nm (⁴F₉/₂ → ⁶H₁₅/₂ transition). wikipedia.orginoe.ro

Yellow light at approximately 572 nm (⁴F₉/₂ → ⁶H₁₃/₂ transition). wikipedia.orginoe.ro

Red light at approximately 655 nm. wikipedia.org

The combination of these blue, yellow, and red emissions makes Dysprosium(III) oxalate a candidate material for white light-emitting diodes (WLEDs). wikipedia.org

In addition to these visible emissions, the Dy³⁺ ion is known to have characteristic luminescence in the near-infrared (NIR) region. rsc.org This NIR emission also stems from the relaxation of electrons from the excited ⁴F₉/₂ state to lower energy levels. The ability to emit in both the visible and NIR ranges makes dysprosium-based materials versatile for a variety of advanced optical applications.

Influence of Pressure on Photoluminescent Emissions

The study of materials under high pressure provides fundamental insights into their structural and electronic properties. In the context of lanthanide-based compounds, pressure can induce phase transitions and significantly alter photoluminescent behavior. researchgate.net

While extensive research exists on the high-pressure properties of various crystalline materials, including other lanthanide-based metal-organic frameworks (MOFs), specific data on the influence of pressure on the photoluminescence of pure Dysprosium(III) oxalate xhydrate is limited in available literature. However, studies on related lanthanide oxalate MOFs show that applying pressure can lead to structural modifications that cause pronounced changes in emission spectra. researchgate.net For instance, in a terbium-based framework, pressure-induced phase transitions directly altered the profile of the emission spectra. researchgate.net Complementary investigations on neodymium and praseodymium oxalate MOFs under pressure also confirm that the framework's topology dictates its structural response, which in turn influences the photoluminescent emissions. researchgate.net These findings suggest that the luminescence of Dysprosium(III) oxalate would likewise be sensitive to pressure-induced changes in its crystal lattice and the coordination environment of the Dy³⁺ ion.

Thermal Behavior and Decomposition Studies of Dysprosium Iii Oxalate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while DTA/DSC measures the difference in temperature or heat flow between a sample and an inert reference. u-szeged.huwikipedia.org When used together, these techniques offer a comprehensive view of the thermal events occurring during the decomposition of dysprosium(III) oxalate (B1200264). An endothermic process, such as the loss of water (dehydration), absorbs energy and is seen as a peak in the DTA curve and a mass loss step in the TGA curve. vbcop.org Exothermic reactions, conversely, release heat. vbcop.org

Dysprosium(III) oxalate is commonly found in a hydrated form, most frequently as the decahydrate (B1171855), Dy₂(C₂O₄)₃·10H₂O. wikipedia.org TGA is a precise method for quantifying the water content by measuring the mass loss corresponding to the release of water molecules upon heating. umw.edu.pl The dehydration process for rare earth oxalates often occurs in distinct, sequential steps. researchgate.net

The TGA thermogram of dysprosium(III) oxalate decahydrate shows an initial series of mass losses at lower temperatures, corresponding to the removal of its ten water molecules. These dehydration events are registered as broad endothermic peaks in the DTA/DSC curve. vbcop.org The process can be generalized by the following reaction:

Dy₂(C₂O₄)₃·10H₂O(s) → Dy₂(C₂O₄)₃(s) + 10H₂O(g)

The multi-step nature of this dehydration indicates that the water molecules are bound with different energies within the crystal structure.

Table 1: Dehydration Stages of Dysprosium(III) Oxalate Decahydrate Note: The temperature ranges are approximate and can be influenced by factors such as heating rate and atmosphere. The decomposition pathway is analogous to that of other well-studied oxalates like calcium oxalate. jeol.comyoutube.com

StageTemperature Range (°C)ProcessGaseous Product
1~50 - 250 °CDehydrationH₂O

Following complete dehydration, the resulting anhydrous dysprosium(III) oxalate remains stable over a specific temperature range. The onset of the subsequent mass loss in the TGA curve marks the beginning of its decomposition. The thermal decomposition of anhydrous rare earth oxalates typically proceeds through the formation of an intermediate oxycarbonate before yielding the final oxide. researchgate.net The anhydrous form of dysprosium(III) oxalate is reported to fully decompose into dysprosium(III) oxide by approximately 610°C. wikipedia.org

The DTA/DSC curves show endothermic peaks corresponding to these decomposition steps, indicating the energy absorbed to break the chemical bonds. vbcop.org

Table 2: Thermal Decomposition Stages of Dysprosium(III) Oxalate Note: Temperature ranges are based on general behavior observed for rare earth oxalates and can vary. wikipedia.orgjeol.comresearchgate.net

StageTemperature Range (°C)Solid PhaseProcess
Dehydration~50 - 250 °CDy₂(C₂O₄)₃·10H₂OLoss of water of hydration
Anhydrous Stability~250 - 350 °CDy₂(C₂O₄)₃Thermally stable
Oxalate Decomposition~350 - 550 °CAnhydrous Dysprosium(III) OxalateDecomposition to intermediate
Intermediate Decomposition~550 - 700 °CDysprosium OxycarbonateDecomposition to oxide
Final Product> 700 °CDy₂O₃Thermally stable

To identify the volatile species released during decomposition, TGA systems are often coupled with a mass spectrometer (MS). jeol.com This technique, known as Evolved Gas Analysis (EGA), confirms the sequence of chemical changes.

For dysprosium(III) oxalate, the decomposition pathway is as follows:

Dehydration: The first gas evolved, at lower temperatures, is water (H₂O). jeol.com

Anhydrous Decomposition: As the temperature increases, the anhydrous oxalate decomposes. This complex step involves the release of both carbon monoxide (CO) and carbon dioxide (CO₂). jeol.comyoutube.com This leads to the formation of an intermediate compound, typically a dysprosium oxycarbonate.

Intermediate Decomposition: At higher temperatures, the oxycarbonate intermediate decomposes further, releasing carbon dioxide (CO₂) to form the final, stable oxide. jeol.comresearchgate.net

Table 3: Evolved Gases During Thermal Decomposition

Temperature Range (°C)Decomposition StepEvolved Gaseous Products
~50 - 250 °CDehydrationH₂O
~350 - 550 °CAnhydrous Oxalate DecompositionCO, CO₂
~550 - 700 °COxycarbonate DecompositionCO₂

Calcination, the process of heating a solid material to a high temperature in the presence of air, converts dysprosium(III) oxalate hydrate (B1144303) into dysprosium(III) oxide (Dy₂O₃). funcmater.comsmolecule.com This is the ultimate product of the thermal decomposition sequence. Research has shown that annealing dysprosium oxalate in air at 600°C for two hours effectively converts the salt into dysprosium oxide. oaji.net

Dehydration: Dy₂(C₂O₄)₃·10H₂O → Dy₂(C₂O₄)₃ + 10H₂O

Decomposition to Intermediate: Dy₂(C₂O₄)₃ → Dy₂O₂(CO₃) + 2CO + 2CO₂ (A representative intermediate)

Decomposition to Final Oxide: Dy₂O₂(CO₃) → Dy₂O₃ + CO₂

The final product, dysprosium(III) oxide, is a stable rare earth oxide with applications in ceramics, magnets, and lasers. samaterials.com

Kinetic Studies of Thermal Decomposition Pathways

The kinetics of the solid-state thermal decomposition of dysprosium(III) oxalate can be investigated using data from thermogravimetric analysis. iitm.ac.in By performing TGA measurements at several different heating rates, kinetic parameters such as the activation energy (Eₐ) and the reaction mechanism can be determined. researchgate.net

Kinetic analysis is often carried out using various mathematical models, such as the Coats-Redfern or Ozawa methods, applied to the non-isothermal TGA data. researchgate.net The decomposition of metal oxalates is a complex heterogeneous process that may involve several mechanisms, including nucleation, surface reactions, and diffusion. iitm.ac.inrsc.org Kinetic models help to elucidate the rate-limiting steps in the dehydration and decomposition stages. Studies on similar metal oxalates have shown that distinct activation energies can be calculated for each step of the decomposition, providing insight into the energy barriers for the release of water and the subsequent breakdown of the oxalate and intermediate species. researchgate.netrsc.org

Advanced Research Applications of Dysprosium Iii Oxalate Materials

Photonics and Optoelectronics

The intrinsic luminescent and magnetic properties of the dysprosium ion make materials derived from dysprosium(III) oxalate (B1200264) highly suitable for applications in light generation, manipulation, and display technologies.

Development of Solid-State Lasers

Dysprosium, often in conjunction with other elements like vanadium, is a key component in the fabrication of laser materials. wikipedia.org Solid-state lasers function by embedding a laser-active ion, such as a rare-earth element, into a solid host material. While various trivalent rare-earth ions are used for efficient visible lasing, dysprosium plays a role in specialized applications. elsevierpure.com Dysprosium(III) oxalate can serve as a high-purity starting material for synthesizing dysprosium-doped crystals or glasses, which form the gain medium of a solid-state laser. The quality of these doped materials is paramount, and using high-purity precursors like dysprosium oxalate is essential for achieving the desired laser performance. americanelements.com

Application in Optical Amplifiers

Dysprosium-doped materials are significant candidates for optical fiber amplifiers, particularly for the 1.3 µm wavelength, a crucial window for telecommunications. dtic.milsoton.ac.uk Research has focused on doping low-phonon-energy glasses, such as chalcogenide glasses (e.g., Gallium Lanthanum Sulphide), with dysprosium ions. dtic.milsoton.ac.uksoton.ac.uk These materials can be fabricated into single-mode glass fibers that amplify an optical signal as it passes through. dtic.mil The amplification process involves exciting the electrons in the dysprosium ions with a pump light source, causing them to emit light at the signal wavelength. dtic.mil The efficiency of these amplifiers is a key area of study, with Dy³⁺-doped Ga:La:S glass showing potential for higher efficiency and shorter device lengths compared to other materials. soton.ac.uk The use of dysprosium(III) oxalate as a precursor ensures the high purity of the dopant, which is critical for the optical properties of the amplifier. americanelements.com

Role in Phosphor Materials for Electronic Displays and Lighting

Phosphors are essential light-emitting materials used in a wide range of display technologies, including liquid crystal display (LCD) backlights and microLEDs. phosphor.com Dysprosium(III) oxalate itself exhibits notable properties as a phosphor. Nanocrystals of dysprosium oxalate, when excited by ultraviolet (UV) light (e.g., at 364 nm), emit light in the blue (480 nm), yellow (572 nm), and red (655 nm) regions of the spectrum. wikipedia.org This multi-color emission from a single compound makes it a promising candidate for white light-emitting diodes (WLEDs). wikipedia.org The use of a single phosphor material offers advantages over traditional multi-component systems, including higher luminescence efficiency, better color repeatability, and potentially lower manufacturing costs. wikipedia.org Dysprosium-doped phosphors are also investigated for their thermal stability and color purity, which are critical for high-quality lighting and display applications. pku.edu.cnrsc.org

Table 1: Emission Properties of Dysprosium(III) Oxalate Nanocrystals

Emission ColorWavelength (nm)
Blue480
Yellow572
Red655

Data sourced from research on the photoluminescent properties of dysprosium oxalate nanocrystals under UV excitation. wikipedia.org

Generation of Monometallic White Light Sources

The ability of dysprosium ions to emit across the visible spectrum allows for the creation of single-component white light sources. This is achieved by doping a host crystal lattice, such as lanthanum oxalate, with dysprosium ions (Dy³⁺). researchgate.net In single crystals of Dy³⁺ doped Lanthanum oxalate, excitation at specific UV wavelengths (e.g., 271 nm and 364 nm) induces multiple emission bands. researchgate.net These emissions correspond to specific electronic transitions within the Dy³⁺ ion. The combination of these blue, yellow, and red emissions results in the perception of white light. researchgate.net The suitability of these materials for white light applications is evaluated using parameters like the Commission Internationale de l'Éclairage (CIE) coordinates and Correlated Color Temperature (CCT). researchgate.net Research has shown that Dy³⁺ doped lanthanum oxalate single crystals are promising candidates for white light-emitting applications. researchgate.net

Table 2: Photoluminescent Transitions of Dy³⁺ in a Lanthanum Oxalate Host

TransitionEmission Wavelength (nm)Emission Color
⁴I₁₅/₂ → ⁶H₁₅/₂458Blue
⁴F₉/₂ → ⁶H₁₅/₂478Blue
⁴F₉/₂ → ⁶H₁₃/₂572Yellow
⁴F₉/₂ → ⁶H₁₁/₂655Red

Data from studies on Dy³⁺ doped lanthanum oxalate single crystals. researchgate.net

Quantum Information Science

The field of quantum information science explores the use of quantum-mechanical phenomena for computation and data storage. Dysprosium-based materials, synthesized from oxalate precursors, are of significant interest due to their magnetic properties at the molecular level.

Potential for Qubit Storage in Quantum Computing

Dysprosium(III) oxalate is a precursor for synthesizing dysprosium-based metal-organic frameworks (MOFs) and other coordination complexes that function as single-molecule magnets (SMMs). wikipedia.org SMMs are individual molecules that exhibit magnet-like behavior, such as magnetic hysteresis, below a certain "blocking temperature". youtube.com This property arises from a large magnetic anisotropy and an effective energy barrier (Uₑff) that prevents the spontaneous flipping of the molecule's magnetic orientation. rsc.orgnih.gov

The two stable magnetic states of an SMM could potentially represent the '0' and '1' states of a quantum bit, or qubit, making them candidates for high-density data storage and quantum computing applications. youtube.com Dysprosium is a particularly favored lanthanide for SMM research due to its large unquenched orbital angular momentum and strong spin-orbit coupling, which are crucial for achieving high magnetic anisotropy and large energy barriers. youtube.comnih.gov

Research into dysprosium-based MOFs, such as a 2D oxalate-bridged dysprosium(III) compound, explores how the structure influences the magnetic relaxation processes. wikipedia.orgnih.gov The ultimate goal is to design SMMs with blocking temperatures high enough for practical application, with some dysprosium metallocene SMMs already functioning above liquid nitrogen temperatures (80 K). youtube.comnih.gov The study of these dysprosium oxalate-derived materials is fundamental to advancing our understanding and control of magnetism at the molecular level for future quantum technologies. researchgate.netamericanelements.com

Sensing and Detection Technologies

The luminescent properties of dysprosium(III) oxalate-based materials are sensitive to their local coordination environment. This sensitivity can be harnessed for the development of chemical sensors.

The aforementioned {KDy(C₂O₄)₂(H₂O)₄}n framework has demonstrated potential as a solvent sensor. The luminescence intensity of the Dy(III) ion in this metal-organic framework (MOF) is modulated by the presence of different solvent molecules. nih.gov When the framework is dehydrated, it becomes porous and allows for the adsorption of various solvent vapors, including water, methanol, ethanol, and acetonitrile. nih.govnih.gov The interaction of these solvent molecules with the metal centers, particularly the unsaturated alkali metal sites on the pore surface, leads to a quenching of the dysprosium-based emission. nih.gov This response allows the material to act as a selective solvent detector.

Among the various solvents tested, water molecules have been shown to cause the most significant quenching of luminescence in the {KDy(C₂O₄)₂(H₂O)₄}n framework. nih.gov This strong quenching effect makes the material a promising candidate for humidity sensing. The sensitivity to water is attributed to the specific interactions between water molecules and the coordination sphere of the metal ions within the porous structure. nih.govnih.gov The ability to detect subtle changes in environmental humidity is crucial for a wide range of applications, from monitoring sensitive electronic components to food packaging.

Table 2: Luminescence Quenching by Solvents in {KDy(C₂O₄)₂(H₂O)₄}n

SolventLuminescence ResponseSensing Application
Water (H₂O)Strongest Quenching EffectHumidity Sensor
Methanol (MeOH)QuenchingSolvent Sensor
Ethanol (EtOH)QuenchingSolvent Sensor
Acetonitrile (MeCN)QuenchingSolvent Sensor

This table summarizes the solvent-dependent luminescence response of the dysprosium-potassium oxalate framework, highlighting its potential for sensing applications. nih.govnih.gov

Nanoscience and Nanotechnology

Dysprosium(III) oxalate is also a valuable precursor and building block in the realm of nanoscience, enabling the creation of novel nanomaterials with tailored properties.

Recent research has revealed that lanthanide oxalates, including those of heavier lanthanides like dysprosium, possess a layered honeycomb structure. nih.gov These layers are held together by hydrogen bonds, which are weaker than the in-plane coordination bonds. This structural characteristic allows for the exfoliation, or delamination, of the bulk material into two-dimensional (2D) nanosheets. nih.gov The process can be achieved through methods like sonication in ethanol, yielding colloidal dispersions of single- or few-layered nanosheets. nih.govacs.org This discovery opens up new possibilities for creating thin films and inkjet-printed layers from these functional materials through a simple and cost-effective route. nih.govnih.gov The resulting 2D honeycomb nanosheets retain the intrinsic properties of the dysprosium(III) ions, making them suitable for integration into nanodevices.

Dysprosium(III) oxalate serves as an effective molecular precursor for the synthesis of nano-sized materials, particularly dysprosium oxide (Dy₂O₃) nanoparticles. The thermal decomposition of dysprosium(III) oxalate hydrate (B1144303) is a common method to produce these nanoparticles. acs.org By carefully controlling the conditions of the decomposition, such as temperature and atmosphere, the size and morphology of the resulting oxide nanoparticles can be tailored. For instance, studies on the thermal decomposition of hydrated dysprosium oxalate have detailed the transformation pathway to form dysprosium oxide. acs.org This precursor approach is advantageous because the oxalate salt can be precipitated to form a crystalline material, which then serves as a convenient starting point for producing high-purity oxide nanocrystals for various applications, including in catalysts and advanced ceramics. springerprofessional.de

Separation Technologies

The separation of enantiomers—molecules that are mirror images of each other—is of paramount importance in the pharmaceutical and fine chemical industries. Homochiral metal-organic frameworks (HMOFs) have emerged as a promising class of materials for enantioselective separations due to their tunable porous structures and chiral recognition sites. researchgate.netrsc.org

The strategy involves creating a porous framework from chiral building blocks, which results in chiral pores or channels. rsc.org These chiral environments can interact differently with the two enantiomers of a racemic mixture, leading to selective adsorption or separation. While specific studies detailing the use of dysprosium(III) oxalate itself in pre-designed chiral frameworks for enantioselective separation are not prominent in the reviewed literature, the principles of MOF chemistry suggest its viability. Lanthanide ions, including dysprosium, are excellent candidates for constructing such frameworks due to their high coordination numbers and flexible coordination geometries. acs.org

The general approach to creating HMOFs for enantioseparation includes:

Using Chiral Ligands: Synthesizing the MOF with an enantiomerically pure organic linker.

Spontaneous Resolution: Crystallizing a chiral structure from achiral ligands, which then needs to be resolved.

Post-Synthetic Modification: Introducing chiral functionalities into an existing MOF.

Although a direct application of dysprosium(III) oxalate has not been detailed, research on lanthanide-based MOFs demonstrates their potential. For example, homochiral camphorate MOFs have been used for the size-selective separation of lanthanides themselves, highlighting the sensitivity of the framework's formation to the metal ion. acs.org This principle, combined with the use of chiral organic linkers, could be extended to the enantioselective separation of other molecules. The development of a dysprosium(III) oxalate-based HMOF would be a novel extension of this research area, leveraging the unique properties of the dysprosium ion. rsc.orgnih.gov

Proton Conducting Materials

Proton-conducting materials are essential components in various electrochemical devices, including fuel cells and sensors. Metal-organic frameworks have gained significant attention as potential proton conductors because their crystalline, porous nature allows for the design of specific pathways for proton transport.

Recent research has identified lanthanide-oxalate MOFs as highly promising proton conductors. nih.gov These materials can exhibit remarkable proton conductivity, particularly under high humidity conditions. The conductivity arises from the presence of water molecules and other hydrogen-bond donors/acceptors within the framework, which form hydrogen-bonding networks that facilitate proton hopping through the Grotthuss mechanism.

A two-dimensional dysprosium(III) coordination polymer, specifically [Dy(Hm-dobdc)(H₂O)₂]·H₂O, has been synthesized and shown to exhibit proton conductivity. rsc.orgacs.orgnih.gov This material possesses abundant hydrogen bonds involving coordinated and lattice water molecules, which create efficient pathways for proton transport. acs.orgnih.gov The conductivity of this dysprosium-based coordination polymer is temperature-dependent, increasing as the temperature rises. acs.orgnih.gov

Table 2: Proton Conductivity of a Dysprosium-Based Coordination Polymer

ParameterValueConditionsSource(s)
Compound[Dy(Hm-dobdc)(H₂O)₂]·H₂ON/A acs.orgnih.gov
Proton Conductivity (σ)4.37 × 10⁻¹⁰ S cm⁻¹303 K, 30% RH acs.orgnih.gov
Proton Conductivity (σ)7.77 × 10⁻⁸ S cm⁻¹353 K, 30% RH rsc.orgacs.orgnih.gov
Conduction MechanismVehicular MechanismInferred from hydrogen bond network acs.org

Furthermore, a study on water-stable lanthanide-oxalate MOFs reported a room-temperature proton conductivity of 3.42 × 10⁻³ S cm⁻¹ under 100% relative humidity, which is among the highest for lanthanide-based MOFs. nih.gov The high water stability of these oxalate-based frameworks is a crucial advantage, as many MOFs tend to lose their structural integrity in the presence of moisture. nih.gov The combination of high proton conductivity and stability makes dysprosium(III) oxalate-based materials highly attractive for the development of next-generation solid-state electrolytes.

Q & A

Basic: What experimental methods are used to determine the hydration state (x) in dysprosium(III) oxalate xhydrate?

Methodological Answer:
The hydration state (x) can be determined via thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA). Heat the compound under controlled conditions (e.g., nitrogen atmosphere, 25–1000°C heating rate). Mass loss corresponding to water release is quantified at specific temperature intervals (e.g., ~100–200°C for bound water). Confirmation via powder X-ray diffraction (PXRD) post-dehydration ensures structural consistency with anhydrous dysprosium oxalate .

Basic: How is this compound structurally characterized in academic research?

Methodological Answer:

  • PXRD : Identifies crystalline phases and compares with reference patterns (e.g., JCPDS database).
  • FTIR Spectroscopy : Detects oxalate ligand vibrations (e.g., C=O stretching at ~1600 cm⁻¹, Dy–O bonds at <500 cm⁻¹).
  • Elemental Analysis : Combustion analysis quantifies C, H, and Dy content to validate stoichiometry .

Advanced: What are the optimal synthesis conditions for this compound to ensure phase purity?

Methodological Answer:

  • Precipitation Method : Use 10% oxalic acid at pH 0.7 to precipitate dysprosium ions from nitrate or chloride solutions. Stirring at 60°C for 2 hours enhances crystallinity.
  • Post-Synthesis Treatment : Wash precipitates with deionized water until neutral pH to remove residual nitrate/chloride. Dry at 80°C under vacuum to stabilize hydration states .

Advanced: How can thermal decomposition kinetics of this compound be analyzed?

Methodological Answer:

  • TG-DTA Analysis : Conduct non-isothermal decomposition studies (e.g., 10°C/min heating rate).
  • Kinetic Models : Apply the Coats-Redfern or Horowitz-Metzger methods to calculate activation energy (Eₐ) and reaction mechanisms. For example, decomposition to Dy₂O₃ occurs in two stages: dehydration (150–250°C) and oxalate decomposition (300–500°C) .

Basic: What are the solubility properties of this compound in common solvents?

Methodological Answer:
this compound is insoluble in water and most organic solvents (e.g., ethanol, acetone). Limited solubility in concentrated mineral acids (e.g., HNO₃) is observed under reflux conditions, forming dysprosium nitrate complexes .

Advanced: How can researchers resolve discrepancies in reported hydration states (x) across studies?

Methodological Answer:

  • Controlled Synthesis : Standardize reaction conditions (pH, temperature, oxalic acid concentration) to minimize variability.
  • Post-Synthesis Analysis : Use dynamic vapor sorption (DVS) to study hygroscopicity and quantify reversible water uptake.
  • Cross-Validation : Compare TGA, PXRD, and elemental analysis data with literature to identify systematic errors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant properties noted in GHS classification).
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Disposal : Neutralize acidic residues before disposal per institutional guidelines .

Advanced: What computational approaches model the electronic structure of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Simulate electronic properties (e.g., bandgap, magnetic moments) using software like VASP or Gaussian.
  • Molecular Dynamics (MD) : Model hydration dynamics and ligand coordination stability. Validate results with experimental FTIR and XPS data .

Basic: How is this compound used in precursor routes for Dy₂O₃ production?

Methodological Answer:

  • Calcination : Heat dysprosium oxalate xhydrate at 850°C for 1 hour in a muffle furnace. Monitor phase transitions via in-situ PXRD.
  • Yield Optimization : Adjust calcination atmosphere (air vs. inert gas) to control oxide particle size and morphology .

Advanced: What strategies mitigate experimental challenges in magnetic studies of this compound?

Methodological Answer:

  • Sample Purity : Use recrystallization in dilute oxalic acid to remove paramagnetic impurities.
  • SQUID Magnetometry : Conduct measurements at 2–300 K under zero-field-cooled (ZFC) and field-cooled (FC) conditions. Apply the Curie-Weiss law to differentiate single-ion vs. cooperative magnetic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysprosium(III) oxalate xhydrate
Reactant of Route 2
Dysprosium(III) oxalate xhydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.